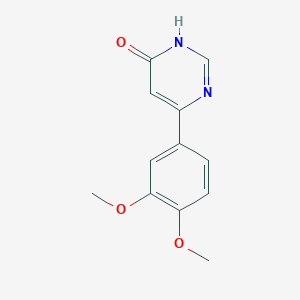

6-(3,4-Dimethoxyphenyl)pyrimidin-4-ol

Description

Molecular Topology

- The pyrimidine ring adopts a planar, aromatic configuration.

- The 3,4-dimethoxyphenyl group is attached via a single bond at position 6, introducing rotational flexibility around the C-C bond between the rings.

- Methoxy (-OCH₃) groups occupy the 3- and 4-positions on the phenyl ring, creating steric and electronic effects that influence reactivity.

Isomeric Forms

- Positional Isomerism : Excluded due to fixed substitution patterns on both rings.

- Tautomerism : The hydroxyl group at position 4 can tautomerize to a keto form (pyrimidin-4(3H)-one), though the enol form predominates in most conditions.

- Conformational Isomerism : Restricted rotation of the methoxy groups generates distinct conformers, though these are not isolable under standard conditions.

Key Isomeric Data :

| Property | Detail |

|---|---|

| Tautomeric Preference | Enol form (pyrimidin-4-ol) favored in polar solvents. |

| Stereoisomerism | Absent due to lack of chiral centers or geometric constraints. |

Properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-16-10-4-3-8(5-11(10)17-2)9-6-12(15)14-7-13-9/h3-7H,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXFRSRFNXSNSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)NC=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Synthesis via Alkyl 3-oxo-3-arylpropanoate and Formamide

A novel and efficient one-pot synthesis method has been developed by Gajera et al. for 6-arylpyrimidin-4-ol derivatives, which includes compounds similar to 6-(3,4-Dimethoxyphenyl)pyrimidin-4-ol. This method involves the reaction of commercially available alkyl 3-oxo-3-arylpropanoate with formamide in the presence of a stoichiometric amount of ammonium acetate.

- Reaction Conditions: The reaction proceeds under mild conditions, typically requiring heating to facilitate cyclization.

- Advantages: This approach is straightforward, avoids multi-step purification, and provides good yields.

- Mechanism: The process likely involves initial formation of an intermediate β-ketoester followed by cyclization and aromatization to yield the pyrimidin-4-ol core.

| Parameter | Details |

|---|---|

| Starting Materials | Alkyl 3-oxo-3-arylpropanoate, Formamide |

| Catalyst/Additive | Ammonium acetate (stoichiometric amount) |

| Reaction Type | One-pot cyclization |

| Yield | Moderate to high (varies with substituents) |

| Solvent | Not explicitly specified (commonly polar solvents) |

| Temperature | Elevated (reflux conditions) |

This method is particularly suitable for synthesizing this compound due to the availability of 3,4-dimethoxy-substituted aryl precursors and its compatibility with formamide-based cyclization.

Multi-Component One-Pot Synthesis in Aqueous Media Catalyzed by Piperidine

An efficient multi-component synthesis of 2-amino-4-oxo-6-aryl-tetrahydropyrimidines, structurally related to this compound, has been reported using piperidine as a catalyst in various solvents including water, methanol, and acetonitrile.

- Key Features:

- The reaction involves a Knoevenagel condensation followed by addition and cyclization steps.

- Piperidine catalyzes the reaction, enhancing the rate and yield.

- The method tolerates a variety of aldehydes, including 3,4-dimethoxybenzaldehyde, allowing for the synthesis of the target compound.

- The reaction is performed under reflux conditions, with solvent choice influencing yield and purity.

| Entry | Solvent | Catalyst | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|---|

| 1 | Methanol | Piperidine | 90-95 | 127-128 (for 3,4-di-OMe aryl) | High yield, good purity |

| 2 | Water | Piperidine | 93 | 110-112 | Eco-friendly solvent |

| 3 | Acetonitrile | Piperidine | 73-82 | Varies | Moderate yield |

| 4 | DMF | Piperidine | 67 | Varies | Lower yield |

- Conclusion: This method is rapid, economical, and provides high yields with easy product isolation. It is particularly effective for synthesizing this compound derivatives.

Synthesis via Substituted 2-Amino-6-methylpyrimidin-4-ol Derivatives

A related approach involves the synthesis of 2,6-diaminopyrimidin-4-ol derivatives, which can be modified to yield 6-aryl-pyrimidin-4-ols. The procedure includes:

- Reaction of 2-amino-6-methylpyrimidin-4-ol with sulfonyl chlorides in the presence of potassium carbonate in acetone.

- Refluxing the mixture for several hours followed by purification via chromatography and recrystallization.

Although this method specifically targets sulfonate derivatives, the synthetic strategy and conditions provide insights into functionalization at the 6-position of pyrimidin-4-ol, which is applicable to aryl substitutions such as 3,4-dimethoxyphenyl.

| Parameter | Details |

|---|---|

| Starting Materials | 2-amino-6-methylpyrimidin-4-ol, sulfonyl chloride |

| Base | Potassium carbonate |

| Solvent | Acetone |

| Reaction Time | 4 hours (reflux) |

| Purification | Column chromatography, recrystallization |

| Crystal System | Monoclinic (confirmed by SC-XRD) |

This method highlights the importance of reaction conditions and purification techniques in obtaining high-purity pyrimidin-4-ol derivatives.

Structural and Tautomeric Considerations in Synthesis

Studies on 4,6-diaryl pyrimidines, including those with 3,4-dimethoxyphenyl substituents, reveal that key intermediates often exist predominantly in the pyrimidine-2(1H)-thione tautomeric form rather than the thiol form. This tautomerism affects the reactivity and outcome of the synthesis.

- NMR Evidence: Intermediates show characteristic N1-H and C5-H signals indicating the tautomeric form.

- Biological Activity Correlation: Substitutions at the 4- and 6-positions, including 3,4-dimethoxyphenyl groups, influence the antiproliferative activity of the compounds, suggesting that synthetic modifications at these positions are crucial.

This knowledge guides the choice of synthetic routes and conditions to favor the desired tautomer and optimize yields.

Summary Table of Preparation Methods

| Method No. | Synthetic Route | Key Reagents | Catalyst/Additive | Solvent | Reaction Condition | Yield Range (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | One-pot reaction of alkyl 3-oxo-3-arylpropanoate with formamide | Alkyl 3-oxo-3-(3,4-dimethoxyphenyl)propanoate, formamide | Ammonium acetate | Polar solvents | Reflux | Moderate to High | Simple, one-pot, commercially available precursors |

| 2 | Multi-component synthesis via Knoevenagel condensation | 3,4-Dimethoxybenzaldehyde, malononitrile, guanidine derivatives | Piperidine | Methanol, Water | Reflux | 90-95 | Eco-friendly, high yield, versatile |

| 3 | Functionalization of 2-amino-6-methylpyrimidin-4-ol | 2-amino-6-methylpyrimidin-4-ol, sulfonyl chlorides | K2CO3 | Acetone | Reflux 4h | Moderate | Useful for sulfonate derivatives, purification critical |

| 4 | Tautomeric control in diaryl pyrimidine synthesis | Various aryl precursors | Not specified | Not specified | Not specified | Not specified | Important for biological activity and synthetic outcome |

Chemical Reactions Analysis

Types of Reactions: 6-(3,4-Dimethoxyphenyl)pyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidin-4-ol core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 6-(3,4-Dimethoxyphenyl)pyrimidin-4-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit biological activities that are beneficial for treating various diseases.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 6-(3,4-Dimethoxyphenyl)pyrimidin-4-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine Derivatives with Varied Aryl Substituents

6-(4-Methoxyphenyl)pyrimidin-4-ol

- Structure : Differs in the substitution pattern (4-methoxyphenyl vs. 3,4-dimethoxyphenyl).

- Molecular Weight : 202.21 g/mol .

- Key Difference : The absence of the 3-methoxy group reduces steric bulk and may alter solubility or target binding affinity.

7-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4-ol (Compound 78)

- Structure : Incorporates a fused pyrido-pyrimidine core with a 3,4-dimethoxyphenyl group.

- Molecular Weight : 284.10 g/mol .

- Activity : Demonstrated potent kinase inhibition (e.g., cyclin G-associated kinase) in preclinical studies, attributed to the hydroxyl group’s role in hydrogen bonding with enzymatic targets .

- Synthetic Route : Synthesized via acid hydrolysis of an amine precursor, highlighting the reactivity of the pyrimidin-4-ol core .

Non-Pyrimidine Scaffolds with 3,4-Dimethoxyphenyl Moieties

Curcumin Analogs (e.g., 3e and 3d)

- Structure: Cyclopentanone/cyclohexanone derivatives with 3,4-dimethoxyphenyl acryloyl groups .

- Activity :

- Contrast : Unlike pyrimidin-4-ol derivatives, these compounds lack a nitrogen-rich heterocycle, impacting pharmacokinetic properties like solubility and metabolic stability .

PMX 610 (Benzothiazole Derivative)

- Structure : 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole .

- Activity : Potent antitumor effects (GI₅₀ < 0.1 nM) in breast cancer models via aryl hydrocarbon receptor (AhR) modulation .

- Significance : The 3,4-dimethoxy substitution is critical for receptor binding, a feature shared with 6-(3,4-dimethoxyphenyl)pyrimidin-4-ol .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

6-(3,4-Dimethoxyphenyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is being explored for its role in drug development, particularly in the context of cancer therapy and other therapeutic applications.

The compound's structure features a pyrimidine core substituted with a 3,4-dimethoxyphenyl group. This unique configuration is believed to influence its interaction with biological targets, enhancing its pharmacological profile.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit Aurora kinase A, a key enzyme involved in cell division, leading to reduced phosphorylation at Thr283. This inhibition results in cell cycle arrest at the G2/M phase and triggers apoptosis through caspase activation.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HePG-2 | 5.55 | Aurora kinase A inhibition |

| HCT-116 | 1.82 | Induction of apoptosis |

| MCF-7 | 2.86 | Cell cycle arrest |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit COX-1 and COX-2 enzymes, which are crucial mediators of inflammation .

Table 2: Summary of Anti-inflammatory Activity

| Test Model | Result |

|---|---|

| In vitro COX inhibition | Significant inhibition |

| In vivo formalin-induced edema | Reduced swelling |

The biological activity of this compound can be attributed to its ability to bind selectively to target proteins and enzymes. The compound's interaction with Aurora kinase A not only inhibits its activity but also alters downstream signaling pathways critical for cell proliferation and survival.

Case Studies

- Case Study on Cancer Cell Lines : A study evaluating the effects of this compound on various cancer cell lines revealed that it effectively reduced cell viability in a dose-dependent manner. The mechanism was primarily through the induction of apoptosis and cell cycle arrest.

- Anti-inflammatory Assessment : Another investigation focused on the anti-inflammatory potential of the compound showed promising results in both in vitro and in vivo models. The reduction in inflammatory markers correlated with the inhibition of COX enzymes, suggesting a viable pathway for therapeutic application .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(3,4-Dimethoxyphenyl)pyrimidin-4-ol, and how can purity be validated?

- Methodological Answer : A common approach involves acid-mediated cyclization or hydrolysis of precursor pyrimidine derivatives. For example, refluxing intermediates like 7-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4-amine in 6N HCl yields the hydroxylated product . Purification is typically achieved via recrystallization or column chromatography. Purity validation requires high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. HRMS data (e.g., [M + H]+ calcd: 284.1030, observed: 284.1029) confirm molecular identity .

Q. How should researchers handle this compound to ensure safety and minimize degradation?

- Methodological Answer : Follow protocols for pyrimidine derivatives: wear nitrile gloves, protective eyewear, and lab coats. Conduct reactions in fume hoods due to potential release of volatile byproducts (e.g., HCl gas during synthesis) . Store the compound in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the dimethoxyphenyl group .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy groups at δ ~3.8 ppm for OCH₃, aromatic protons at δ 6.5–8.0 ppm) .

- HRMS : Confirms molecular ion peaks with <5 ppm mass accuracy .

- X-ray crystallography : Resolves 3D conformation, critical for studying intermolecular interactions (e.g., hydrogen bonding via the pyrimidin-4-ol group) .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

- Methodological Answer : Use cheminformatics tools (e.g., molecular docking, pharmacophore mapping) to screen targets like kinases or viral proteases. For example, analogs with similar dimethoxyphenyl motifs show affinity for dengue virus NS5 polymerase . Density functional theory (DFT) calculates electrostatic potential surfaces to predict binding interactions .

Q. What strategies address discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Assess metabolic stability using liver microsomes and plasma protein binding assays .

- Prodrug modification : Introduce acetyl or PEG groups to the hydroxyl moiety to enhance bioavailability .

- Species-specific metabolism : Compare murine vs. human cytochrome P450 metabolism to explain efficacy gaps .

Q. How do structural modifications to the pyrimidin-4-ol core influence antiproliferative activity?

- Methodological Answer : SAR studies show:

- Methoxy positioning : 3,4-Dimethoxy on the phenyl ring enhances membrane permeability vs. mono-methoxy analogs .

- Pyrimidine substitution : Replacing the 4-hydroxyl with amino groups reduces cytotoxicity but improves solubility .

- Table : Comparative IC₅₀ values for derivatives in cancer cell lines (e.g., HeLa, MCF-7) .

| Derivative | Substituent Modifications | IC₅₀ (μM) |

|---|---|---|

| Parent | 4-OH | 12.3 |

| Derivative A | 4-NH₂ | 48.7 |

| Derivative B | 4-OAc | 8.9 |

Q. What analytical methods resolve contradictions in reported biological activity data?

- Methodological Answer :

- Batch analysis : Use LC-MS to verify compound integrity across studies; degradation products (e.g., demethylated analogs) may explain variability .

- Assay standardization : Compare protocols for cytotoxicity (MTT vs. ATP-luciferase assays) to identify methodological biases .

Q. How can researchers optimize this compound for CNS penetration?

- Methodological Answer :

- LogP adjustment : Introduce fluorine atoms to the phenyl ring to balance lipophilicity (target LogP: 2–3) .

- P-glycoprotein inhibition : Co-administer with P-gp inhibitors (e.g., verapamil) to enhance brain uptake in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.